![molecular formula C12H14ClFN2 B7636586 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme in the B-cell receptor signaling pathway, and it plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
Wirkmechanismus
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile works by irreversibly binding to BTK and inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has a high selectivity for BTK and does not affect other kinases, making it a promising therapeutic agent with fewer off-target effects.
Biochemical and Physiological Effects:
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been shown to induce apoptosis (programmed cell death) in B-cell malignancies by inhibiting BTK signaling. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has several advantages for lab experiments, including its high selectivity for BTK, potent anti-tumor activity, and favorable pharmacokinetic profile. However, there are also some limitations to consider, such as the need for appropriate controls and the potential for off-target effects in certain cell types.
Zukünftige Richtungen
There are several future directions for 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile research, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in humans.
2. Combination therapy studies to investigate the potential synergistic effects of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile with other targeted therapies or chemotherapy.
3. Development of biomarkers to predict response to 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile treatment and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections, and the potential use of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in these contexts.
In conclusion, 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile in humans and to explore its potential use in combination with other therapies and in other disease contexts.
Synthesemethoden
The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile involves several chemical reactions, including the condensation of 2-chloro-6-fluorobenzylamine with 4-(2-hydroxyethyl)piperazine, followed by the addition of butanenitrile and subsequent purification steps. The final product is obtained as a white powder with high purity.
Wissenschaftliche Forschungsanwendungen
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
4-[1-(2-chloro-6-fluorophenyl)ethylamino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c1-9(16-8-3-2-7-15)12-10(13)5-4-6-11(12)14/h4-6,9,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEIWYDKCSJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
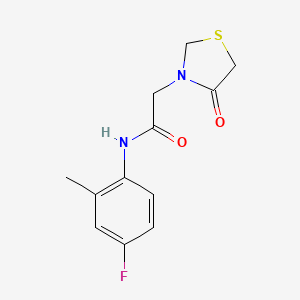
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
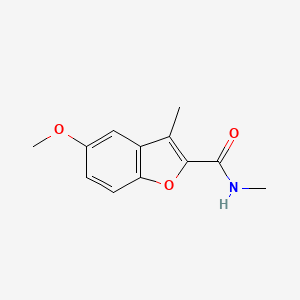
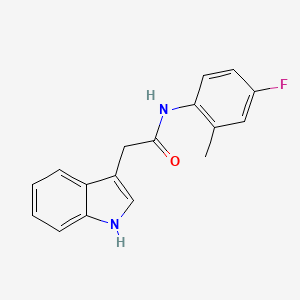


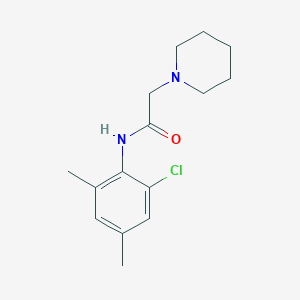
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
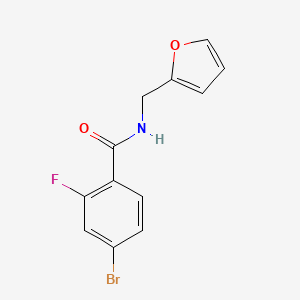
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)